molecular formula C10H10O3 B3155600 8-Methoxychroman-2-one CAS No. 80515-75-9

8-Methoxychroman-2-one

Cat. No. B3155600
CAS RN: 80515-75-9
M. Wt: 178.18 g/mol
InChI Key: KDODNHXOXGQLSV-UHFFFAOYSA-N
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Description

8-Methoxychroman-2-one is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.18 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

8-Methoxychroman-2-one has a molecular formula of C10H10O3 and a molecular weight of 178.18 . No further physical and chemical properties were found in the search results.

Scientific Research Applications

Chromatin Organization Analysis

8-Methoxychroman-2-one, particularly in the form of 8-methoxypsoralen (MOP), is utilized to probe the organization of chromatin in living mammalian cells. MOP intercalates into DNA domains that are accessible to micrococcal nuclease. This property is applied in the isolation of MOP-accessible DNA domains during DNA excision repair processes, highlighting its utility in genetic and cellular biology studies (Mathis & Althaus, 2004).

Structural and Physicochemical Properties

Derivatives of 8-methoxychroman-2-one, such as 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, have been investigated for their structural and physicochemical properties. These studies include characterizations via infrared and UV–VIS spectroscopy, thermal analysis, and X-ray crystallography. Such research is important in understanding the molecular properties and potential applications of these compounds (Dziewulska-Kułaczkowska & Bartyzel, 2013).

DNA Binding Studies

Research on 8-methoxypsoralen has also focused on its binding mechanism to calf thymus DNA (ctDNA). Investigations using spectroscopic techniques and molecular docking studies have provided insights into how 8-methoxypsoralen intercalates between DNA strands, preferentially binding to A–T base pairs. These findings are significant for understanding the molecular interactions of 8-methoxypsoralen with DNA, which is crucial for its therapeutic and research applications (Zhou, Zhang, & Wang, 2014).

Fluorescence Properties and Sensor Development

8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one, a derivative of 8-methoxychroman-2-one, exhibits unique fluorescence properties. It is nonfluorescent in aprotic solvents but fluoresces strongly in protic solvents. This characteristic is utilized in developing fluorogenic sensors, useful in chemical and biological sensing applications (Uchiyama et al., 2006).

Safety and Hazards

When handling 8-Methoxychroman-2-one, it’s advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs, including 8-Methoxychroman-2-one, to give leads to the chemistry community .

properties

IUPAC Name

8-methoxy-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDODNHXOXGQLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxychroman-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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